8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene
Overview
Description
8-oxa-4,12-dithiatricyclo[83002,6]trideca-1(13),2,5,10-tetraene is a complex organic compound characterized by its unique tricyclic structure containing oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-4,12-dithiatricyclo[83002,6]trideca-1(13),2,5,10-tetraene typically involves multi-step organic reactions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler tricyclic compounds.
Scientific Research Applications
8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-oxa-4,12-dithiatricyclo[83002,6]trideca-1(13),2,5,10-tetraene involves its interaction with molecular targets and pathways in biological systems
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene include other tricyclic compounds containing oxygen and sulfur atoms, such as:
Uniqueness
What sets this compound apart is its specific arrangement of oxygen and sulfur atoms within the tricyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS2/c1-7-3-12-5-9(7)10-6-13-4-8(10)2-11-1/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKXPSTOSLTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC=C2C3=CSC=C3CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177628 | |
Record name | 4H,6H-Dithieno(3,4-c:3',4'-e)oxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-34-2 | |
Record name | 4H,6H-Dithieno(3,4-c:3',4'-e)oxepin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC241159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H,6H-Dithieno(3,4-c:3',4'-e)oxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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